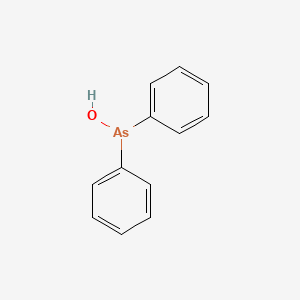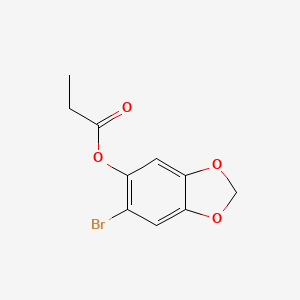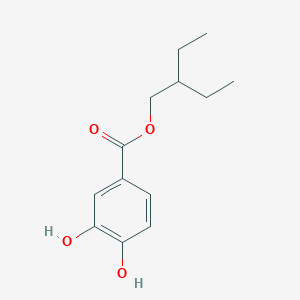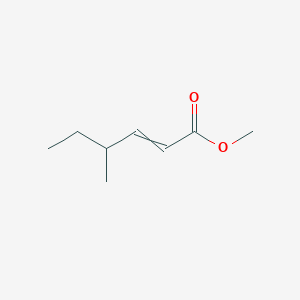
Methyl 4-methylhex-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-methylhex-2-enoate is an organic compound with the molecular formula C8H14O2. It is an ester derived from 4-methylhex-2-enoic acid and methanol. This compound is characterized by its fruity odor and is used in various chemical applications due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-methylhex-2-enoate can be synthesized through the esterification of 4-methylhex-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and yield. The use of solid acid catalysts like ion-exchange resins can also be employed to facilitate the reaction and simplify the separation process.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-methylhex-2-enoate undergoes various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Amino or thio esters.
Scientific Research Applications
Methyl 4-methylhex-2-enoate is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In studies involving ester hydrolysis and enzyme activity.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Industry: In the production of fragrances and flavoring agents due to its fruity odor.
Mechanism of Action
The mechanism of action of methyl 4-methylhex-2-enoate involves its reactivity as an ester. In biological systems, esterases can hydrolyze the ester bond, releasing the corresponding alcohol and acid. This hydrolysis reaction is crucial in various metabolic pathways where esters serve as prodrugs or intermediates.
Comparison with Similar Compounds
- Methyl 5-methylhex-2-enoate
- Methyl 4-hydroxy-3-methylhex-2-enoate
- Methyl 4-bromohexadec-2-enoate
Comparison: Methyl 4-methylhex-2-enoate is unique due to its specific structure, which includes a double bond and a methyl group at the fourth position. This structure imparts distinct reactivity and properties compared to its analogs. For instance, methyl 5-methylhex-2-enoate has a different position of the double bond, affecting its chemical behavior and applications.
Properties
CAS No. |
2445-71-8 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
methyl 4-methylhex-2-enoate |
InChI |
InChI=1S/C8H14O2/c1-4-7(2)5-6-8(9)10-3/h5-7H,4H2,1-3H3 |
InChI Key |
GUADBGOTWRWTRH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C=CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



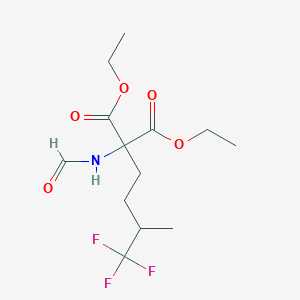
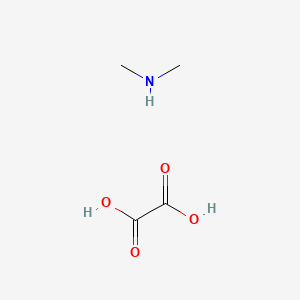
![1-[2-(2-Hydroxyethoxy)ethyl]piperidin-2-one](/img/structure/B14738078.png)
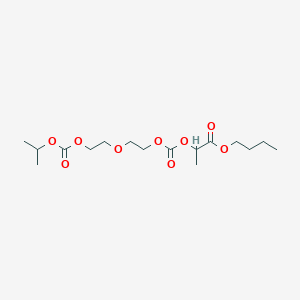
![Methyl 2-[(e)-(2-amino-1-cyano-2-oxoethyl)diazenyl]benzoate](/img/structure/B14738087.png)
![Ethyl 4-(2-chlorophenyl)-2-methyl-1-{2-[(3-methylbutan-2-yl)amino]-2-oxoethyl}-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B14738092.png)
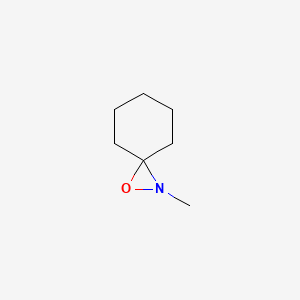

![Acetamide, N-[4-(2-nitrophenoxy)phenyl]-](/img/structure/B14738112.png)
